

Spectroscopic Profile of 2,2,6,6-Tetramethyloxane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,6,6-Tetramethyloxane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,6,6-tetramethyloxane**, a hindered ether with potential applications as a sustainable solvent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2,2,6,6-tetramethyloxane** were acquired in deuterated chloroform (CDCl_3). The proton (^1H) NMR spectrum was recorded at 400 MHz, and the carbon-13 (^{13}C) NMR spectrum was recorded at 101 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Data

The ^1H NMR spectrum is characterized by two distinct signals corresponding to the methyl and methylene protons of the tetramethyloxane ring.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
1.15	Singlet	12H	4 x CH ₃ at C2 and C6
1.45 - 1.55	Multiplet	6H	CH ₂ at C3, C4, and C5

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, consistent with the molecular symmetry of **2,2,6,6-tetramethyloxane**.

Chemical Shift (δ ppm)	Assignment
17.0	Methylene carbons (C4)
31.0	Methyl carbons (CH ₃)
38.0	Methylene carbons (C3, C5)
71.0	Quaternary carbons (C2, C6)

Infrared (IR) Spectroscopy

The IR spectrum of **2,2,6,6-tetramethyloxane** is expected to exhibit characteristic absorption bands for C-H and C-O functional groups. The most significant absorption is the C-O-C stretching vibration, which is typical for ethers.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretching (alkane)
1470 - 1450	Medium	C-H bending (alkane)
1380 - 1365	Medium	C-H bending (gem-dimethyl)
1150 - 1050	Strong	C-O-C stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,2,6,6-tetramethyloxane**. The data presented here is based on electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
142	5	$[M]^+$ (Molecular Ion)
127	100	$[M - CH_3]^+$
83	40	$[M - C_4H_9]^+$
57	80	$[C_4H_9]^+$

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard. For 1H NMR, a standard pulse sequence was used. For ^{13}C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum.

IR Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm^{-1} .

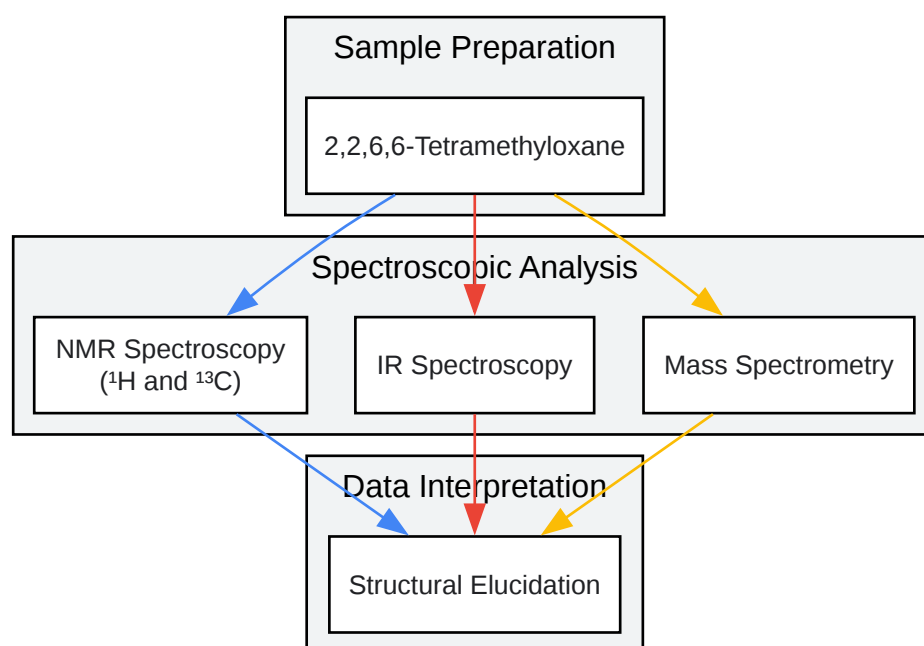
Mass Spectrometry

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, and the

separated components were introduced into the mass spectrometer. The EI energy was set to 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,2,6,6-tetramethyloxane**.



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Caption: General workflow for the spectroscopic characterization of **2,2,6,6-tetramethyloxane**.

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